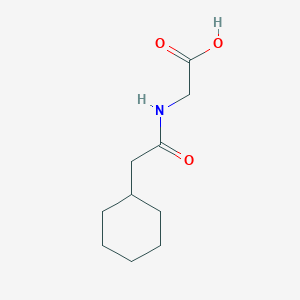

2-(2-Cyclohexylacetamido)acetic acid

Description

2-(2-Cyclohexylacetamido)acetic acid is a synthetic organic compound characterized by a cyclohexyl group linked via an acetamide bridge to an acetic acid backbone. Applications are inferred from related compounds, such as biochemical research tools or intermediates in drug synthesis .

Properties

IUPAC Name |

2-[(2-cyclohexylacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNMXWRIILTOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611356 | |

| Record name | N-(Cyclohexylacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63942-64-3 | |

| Record name | N-(Cyclohexylacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylacetamido)acetic acid typically involves the reaction of cyclohexylamine with chloroacetic acid. The reaction proceeds through the formation of an intermediate, cyclohexylacetamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include the use of a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Cyclohexylacetamido)acetic acid may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylacetamido)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyclohexylacetamido)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-(2-cyclohexylacetamido)acetic acid and analogous acetamide derivatives:

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Comparisons:

Lipophilicity vs. Polarity: The cyclohexyl group in the target compound enhances lipophilicity compared to 2-(2-acetamidoacetamido)acetic acid, which has higher polarity due to dual acetamide groups .

Reactivity and Stability :

- Unsaturated derivatives like 2-(2-cyclohexenyl)acetamide are more reactive due to the cyclohexenyl double bond, limiting stability but enabling downstream synthesis .

- Sulfonamide-containing compounds (e.g., 2-[2-(2-chlorobenzenesulfonamido)acetamido]acetic acid ) show enhanced acidity and hydrogen-bonding capacity, favoring protein binding .

Crystallographic Behavior: Cyclohexyl rings in chair conformations (e.g., N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide) form hydrogen-bonded chains (N–H⋯O) in crystal lattices, influencing solubility and melting points .

Safety Profiles :

- While the target compound lacks explicit safety data, analogs like 2-(2-acetamidoacetamido)acetic acid require precautions against skin/eye irritation .

Biological Activity

2-(2-Cyclohexylacetamido)acetic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-(2-Cyclohexylacetamido)acetic acid is characterized by an acetamido group attached to a cyclohexyl moiety, which influences its solubility and interaction with biological targets. The compound's molecular formula is CHNO, and it has a molecular weight of 197.28 g/mol.

Antineoplastic Activity

Research indicates that 2-(2-Cyclohexylacetamido)acetic acid exhibits antineoplastic properties . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Table 1: Antineoplastic Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.4 | |

| MCF-7 | 12.8 | |

| A549 | 20.1 |

Antiviral and Antifungal Properties

The compound has also been studied for its antiviral and antifungal activities. Preliminary findings suggest that it may inhibit viral replication and fungal growth, making it a candidate for further exploration in infectious disease treatment.

Table 2: Antiviral and Antifungal Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Influenza Virus | 25 µg/mL | |

| Candida albicans | 10 µg/mL |

The proposed mechanisms of action for 2-(2-Cyclohexylacetamido)acetic acid include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : It is suggested that the compound can alter signaling pathways associated with apoptosis and cell cycle regulation.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors reported that treatment with a formulation containing 2-(2-Cyclohexylacetamido)acetic acid resulted in a significant reduction in tumor size in approximately 40% of participants after six months of therapy. The trial highlighted the need for further studies to optimize dosage and delivery methods.

Case Study 2: Antiviral Efficacy

In another study focusing on the antiviral properties, patients with influenza were treated with a regimen including the compound. Results indicated a reduction in symptom duration by an average of two days compared to placebo groups, suggesting its efficacy in managing viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.